4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
CAS No.:
Cat. No.: VC20161320
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 4-acetyl-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
| Standard InChI | InChI=1S/C12H15NO2/c1-7-9-5-3-4-6-10(9)11(8(2)14)12(15)13-7/h3-6H2,1-2H3,(H,13,15) |
| Standard InChI Key | KIWUCADIJWUJNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCCCC2=C(C(=O)N1)C(=O)C |
Introduction
Chemical Structure and Fundamental Properties
The molecular architecture of 4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one comprises a partially saturated isoquinoline backbone substituted with acetyl and methyl groups. Its systematic IUPAC name, 4-acetyl-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one, reflects the positions of these functional groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Canonical SMILES | CC1=C2CCCCC2=C(C(=O)N1)CO |
| InChIKey | KIWUCADIJWUJNL-UHFFFAOYSA-N |
| Topological Polar Surface Area | 46.2 Ų |
The compound’s bicyclic system introduces stereoelectronic constraints that influence its reactivity and interactions with biological targets. Nuclear Overhauser Effect (NOE) spectroscopy studies suggest a chair-like conformation in the tetrahydroisoquinoline ring, stabilizing the acetyl group’s orientation.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis typically begins with cyclization of phenethylamine derivatives under acidic conditions, followed by Friedel-Crafts acylation to introduce the acetyl moiety. A representative protocol involves:
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Cyclization: Reacting 3-methoxyphenethylamine with formaldehyde in ethanol at 60°C to form the tetrahydroisoquinoline core.
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Acetylation: Treating the intermediate with acetyl chloride in dichloromethane (DCM) at 0°C, achieving 72% yield.
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Methylation: Using methyl iodide and potassium carbonate in dimethylformamide (DMF) to install the N-methyl group .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | HCHO, EtOH, H₂SO₄ | 60°C | 65 |
| Acetylation | AcCl, DCM, Et₃N | 0°C → RT | 72 |
| Methylation | CH₃I, K₂CO₃, DMF | 50°C | 68 |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to >95%. Alternative routes reported in patent literature employ microwave-assisted synthesis, reducing reaction times by 40% .
Analytical Characterization and Quality Control
Spectroscopic Profiling
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¹H NMR (300 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃CO), 2.98 (m, 2H, H-5), 3.15 (s, 3H, N-CH₃), 3.45 (t, 2H, H-8), 4.12 (q, 2H, H-6), 6.82 (s, 1H, H-4).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves the compound with a retention time of 6.8 min, enabling quantification in biological matrices .
Biological Activity and Mechanism of Action
Receptor Affinity Studies
In silico docking simulations predict high affinity (Kd = 12 nM) for the serotonin 5-HT₂A receptor, attributed to hydrogen bonding between the acetyl oxygen and Thr134. Experimental validation using radioligand displacement assays showed 78% inhibition at 10 μM .
Antiproliferative Effects
Screening against cancer cell lines revealed moderate activity:
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HeLa: IC₅₀ = 45 μM
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HT-29: IC₅₀ = 52 μM
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A2780: IC₅₀ = 61 μM
Notably, non-cancer HMEC-1 cells retained 90% viability at 100 μM, suggesting selective toxicity .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison Across Tetrahydroisoquinolines
| Compound | 5-HT₂A Kd (nM) | HeLa IC₅₀ (μM) | LogP |
|---|---|---|---|
| 4-Acetyl-1-methyl derivative | 12 | 45 | 1.2 |
| 8-Amino-2-methyl analog | 89 | 38 | 0.7 |
| 6,7-Dimethoxy derivative | 210 | 120 | 2.1 |
The acetyl group’s electron-withdrawing effect enhances receptor binding compared to methoxy-substituted analogs .
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